Cas no 21023-51-8 (2-(3-Methylbutoxy)benzoic acid)

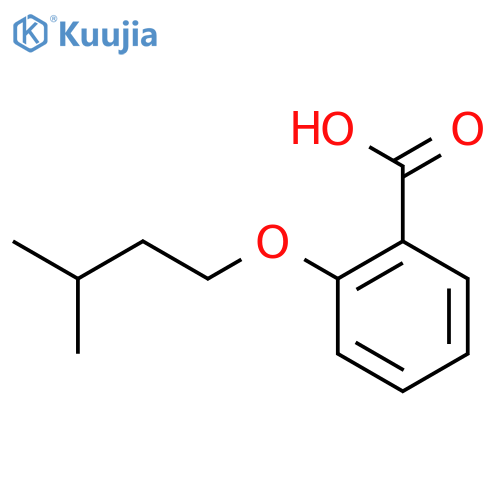

21023-51-8 structure

商品名:2-(3-Methylbutoxy)benzoic acid

CAS番号:21023-51-8

MF:C12H16O3

メガワット:208.253643989563

MDL:MFCD06800853

CID:1070073

2-(3-Methylbutoxy)benzoic acid 化学的及び物理的性質

名前と識別子

-

- 2-(3-Methylbutoxy)benzoic acid

- 2-(isopentyloxy)benzoic acid

- 2-Isopentyloxy-benzoesaeure

- 2-isopentyloxy-benzoic acid

- AGN-PC-013PGF

- ARONIS023694

- CTK6A8032

- o-Isopentoxy benzoic acid

- SBB079967

- SureCN568543

-

- MDL: MFCD06800853

- インチ: InChI=1S/C12H16O3/c1-9(2)7-8-15-11-6-4-3-5-10(11)12(13)14/h3-6,9H,7-8H2,1-2H3,(H,13,14)

- InChIKey: NOKOOVDPFRWHJN-UHFFFAOYSA-N

- ほほえんだ: CC(C)CCOC1=CC=CC=C1C(=O)O

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 15

- 回転可能化学結合数: 5

2-(3-Methylbutoxy)benzoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 058398-500mg |

2-(3-Methylbutoxy)benzoic acid |

21023-51-8 | 500mg |

3233.0CNY | 2021-07-05 | ||

| TRC | M296438-10mg |

2-(3-methylbutoxy)benzoic Acid |

21023-51-8 | 10mg |

$ 65.00 | 2022-06-04 | ||

| Matrix Scientific | 058398-1g |

2-(3-Methylbutoxy)benzoic acid |

21023-51-8 | 1g |

$319.00 | 2023-09-10 | ||

| TRC | M296438-5mg |

2-(3-methylbutoxy)benzoic Acid |

21023-51-8 | 5mg |

$ 50.00 | 2022-06-04 | ||

| TRC | M296438-50mg |

2-(3-methylbutoxy)benzoic Acid |

21023-51-8 | 50mg |

$ 95.00 | 2022-06-04 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 058398-500mg |

2-(3-Methylbutoxy)benzoic acid |

21023-51-8 | 500mg |

3233CNY | 2021-05-07 | ||

| Matrix Scientific | 058398-500mg |

2-(3-Methylbutoxy)benzoic acid |

21023-51-8 | 500mg |

$199.00 | 2023-09-10 | ||

| Crysdot LLC | CD12096798-1g |

2-(Isopentyloxy)benzoic acid |

21023-51-8 | 95+% | 1g |

$316 | 2024-07-24 | |

| Crysdot LLC | CD12096798-5g |

2-(Isopentyloxy)benzoic acid |

21023-51-8 | 95+% | 5g |

$896 | 2024-07-24 |

2-(3-Methylbutoxy)benzoic acid 関連文献

-

Zoubir El-Hachemi,Carlos Escudero,Francisco Acosta-Reyes,M. Teresa Casas,Virginia Altoe,Shaul Aloni,Gerard Oncins,Alessandro Sorrenti,Joaquim Crusats,J. Lourdes Campos,Josep M. Ribó J. Mater. Chem. C, 2013,1, 3337-3346

-

Weizhen Yao,Yulin Meng,Xianglin Liu,Zhanguo Wang CrystEngComm, 2021,23, 2360-2366

-

Makoto Tadokoro,Chihiro Iida,Yuriko Shimazaki,Kyosuke Isoda,You Suzuki,Tomoaki Sugaya,Yoshihide Kumagai,Motohiro Mizuno RSC Adv., 2012,2, 12101-12104

-

Joe B. Gilroy,Martin T. Lemaire,Brian O. Patrick,Robin G. Hicks CrystEngComm, 2009,11, 2180-2184

-

Yang Liu,Keli Zhong,Zhaohua Li,Yanqiu Wang,Tie Chen,Myongsoo Lee,Long Yi Jin Polym. Chem., 2015,6, 7395-7401

21023-51-8 (2-(3-Methylbutoxy)benzoic acid) 関連製品

- 2200-81-9(2-Butoxybenzoic acid)

- 2910-85-2(4-(3-methylbutoxy)benzoic Acid)

- 27830-12-2((2-Octyloxy)benzoic Acid)

- 2100-31-4(2-Propoxybenzoic acid)

- 126712-05-8(1-bromo-2-(bromomethyl)-3-methoxybenzene)

- 1622406-25-0(Benzaldehyde, 4-ethenyl-2-nitro-)

- 899744-54-8(N'-(3,4-dimethoxyphenyl)-N-(2-methyl-5-nitrophenyl)ethanediamide)

- 34582-33-7(1-(tert-Butyl) 5-methyl L-glutamate hydrochloride)

- 2000536-02-5(2-{3-(aminomethyl)-5-methyloxolan-3-yloxy}ethan-1-ol)

- 2227982-18-3(rac-2-(1R,3S)-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidocyclopentylacetic acid)

推奨される供給者

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量